4-(3-Bromo-5-methylbenzyl)morpholine

Description

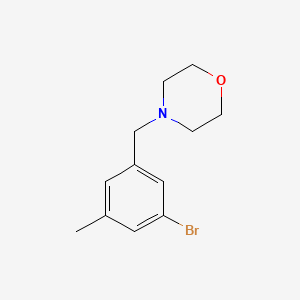

4-(3-Bromo-5-methylbenzyl)morpholine is a brominated aromatic compound featuring a morpholine moiety attached to a benzyl group substituted with bromine and methyl groups at the 3- and 5-positions, respectively. This compound has been utilized in synthetic chemistry and pharmacological research, though it is currently listed as a discontinued product . Its molecular formula is C₁₂H₁₆BrNO, and its structural uniqueness lies in the combination of electron-withdrawing (bromine) and electron-donating (methyl) substituents on the benzene ring, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

4-[(3-bromo-5-methylphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-10-6-11(8-12(13)7-10)9-14-2-4-15-5-3-14/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBCPPOKJQXRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244666 | |

| Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-29-9 | |

| Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

4-(3-Bromo-5-methylbenzyl)morpholine is an organic compound with the molecular formula \$$C{12}H{16}BrNO\$$ and a molecular weight of 270.17 g/mol. It consists of a morpholine ring substituted with a 3-bromo-5-methylbenzyl group. The synthesis typically involves a nucleophilic substitution reaction.

Nucleophilic Substitution Reaction

The most common method for synthesizing this compound involves reacting 3-bromo-5-methylbenzyl chloride with morpholine under basic conditions.

- An alkoxide is formed from morpholine and a base.

- The alkoxide attacks the electrophilic carbon in 3-bromo-5-methylbenzyl chloride.

Alternative Preparation of 4-methyl-3-bromopyridine

Note: While this procedure details the preparation of 4-methyl-3-bromopyridine, it highlights techniques that may be adaptable for synthesizing related compounds.

(1) Preparation of 4-methyl-3-aminopyridine:

- Use 4-Methyl-3-nitropyridine as the raw material and methanol as the solvent.

- Perform hydrogenation reduction under the effect of a catalyst (Pd/C or Raney Ni) in an autoclave at a reduction temperature of 20-40 °C and a reduction pressure of 0.5MPa.

- Filter the solution using suction filtration with diatomite drainage, and concentrate the filtrate to obtain 4-methyl-3-aminopyridine.

(2) Preparation of 4-methyl-3-bromopyridine:

- Cool 4-methyl-3-aminopyridine and acid to -10°C - 0°C.

- Add bromine dropwise, followed by dropwise addition of sodium nitrite in aqueous solution.

- Adjust the solution pH to alkaline by adding sodium hydroxide solution.

- Extract, dry, and concentrate the solution to obtain 4-methyl-3-bromopyridine.

Yield: The molar yield for the preparation of 4-methyl-3-bromopyridine is reported as 95%.

Preparation of 3-bromo-5-trifluoromethylaniline

Note: This method describes the preparation of 3-bromo-5-trifluoromethylaniline, which provides insights into bromination and trifluoromethyl-substituted compounds.

Acetylation: React 4-bromo-2-trifluro toluidine with acetic acid and acetic anhydride. The reaction is conducted in a dry environment, and the mixture is heated to 50-60°C, maintaining the temperature until the raw material is consumed. Pour the mixture into frozen water to precipitate the solid product, which is then filtered, washed, and dried.

Nitration: Dissolve the acetylated compound in sulfuric acid, and add nitric acid while maintaining the temperature below 20°C. After the raw material disappears, pour the mixture into water, and filter the precipitated solid, washing until neutral.

Deacetylation: Hydrolyze the nitrated product by refluxing with hydrochloric acid. Adjust the pH to alkaline with ammonium hydroxide, and filter the solid product below 30°C, followed by washing and drying.

Deamination: Add Sodium Nitrite to sulfuric acid at 10°C, then add the hydrolyzed product. Slowly add this mixture to phosphoric acid, keeping the temperature below 20°C. Add cupric oxide in batches, maintaining the temperature below 30°C, and filter the resulting mixture.

Reduction: Add iron powder to water and Glacial acetic acid, heat to reflux, then cool to 90-95°C. Add the deaminated product and distill off water.

Chemical Reactions Analysis

4-(3-Bromo-5-methylbenzyl)morpholine can undergo various chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 4-(3-Bromo-5-methylbenzyl)morpholine has been investigated for its potential as a lead compound in drug design. Its structural features allow for modifications that can enhance pharmacological properties.

- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.

2. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in the preparation of other functionalized compounds.

- Reagent in Chemical Reactions : It can participate in various chemical reactions, including oxidation and reduction processes, facilitating the synthesis of diverse chemical entities.

3. Biological Research

- Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, making it useful for studying enzyme inhibition mechanisms. This can lead to insights into metabolic pathways and disease mechanisms.

- Receptor Binding Studies : Its potential to bind to biological receptors can be explored to understand its effects on cellular signaling pathways.

Case Studies

-

Anticancer Activity Assessment

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

-

Enzyme Inhibition Profile

- Research focused on the inhibition of specific kinases by this compound revealed that it could effectively modulate kinase activity, providing insights into its role as a therapeutic agent for diseases linked to abnormal kinase signaling.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Application Area |

|---|---|---|

| This compound | Morpholine ring with bromo and methyl groups | Anticancer drug development |

| 4-(Bromobenzyl)morpholine | Similar morpholine structure without methyl | Enzyme inhibition studies |

| 4-(Chlorobenzyl)morpholine | Chlorine instead of bromine | Organic synthesis |

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-methylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Benzylmorpholine Derivatives

4-(5-Bromo-2-fluorobenzyl)morpholine

- Molecular Formula: C₁₁H₁₃BrFNO

- Key Features: Substituted with bromine and fluorine at the 5- and 2-positions of the benzene ring.

- Applications : Used in medicinal chemistry for target validation studies. Its molecular weight (274.133 g/mol) and solubility profile are comparable to the parent compound .

4-(3-Bromo-4-methoxybenzyl)morpholine

Nitro-Substituted Benzylmorpholine Derivatives

4-(4-Nitrobenzyl)morpholine

- Molecular Formula : C₁₁H₁₄N₂O₃

- Key Features : Features a nitro group at the 4-position of the benzene ring. The nitro group confers strong electron-withdrawing effects, significantly lowering the compound’s pKa and enhancing its reactivity in nucleophilic substitution reactions.

- Applications : Reported as a key intermediate in anticancer drug synthesis due to its ability to modulate DNA-binding proteins .

- Crystallographic Data: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 6.1371 Å, b = 8.2535 Å, c = 21.9867 Å, and β = 94.929° .

Solubility and Metabolic Stability

4-(2-Chlorobenzyl)morpholine and 4-(2-Chloro-6-fluorobenzyl)morpholine

- Solubility : Both compounds exhibit high aqueous solubility (~180–184 μM in phosphate-buffered saline at pH 7.4), attributed to the morpholine ring’s polarity and halogen substitution patterns. These values are near the upper limit of typical solubility assays .

- Metabolic Stability: Fluorinated analogs generally show improved resistance to cytochrome P450-mediated oxidation compared to non-fluorinated derivatives, enhancing their pharmacokinetic profiles .

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Key Features : Contains a dibromoimidazole-thiazole core linked to morpholine. Structural mischaracterization (e.g., incorrect bromine positioning) has led to discrepancies in NMR data, underscoring the importance of precise synthetic protocols .

- Applications : Investigated for its role in modulating androgen receptor activity, particularly in prostate cancer research .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Solubility and Stability Data

| Compound | Solubility (μM) | Metabolic Stability | Notes |

|---|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | 180 | Moderate CYP2A13 affinity | High polarity from morpholine ring |

| 4-(2-Chloro-6-fluorobenzyl)morpholine | 184 | Enhanced CYP resistance | Fluorine improves stability |

Biological Activity

4-(3-Bromo-5-methylbenzyl)morpholine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a morpholine ring and a brominated aromatic side chain, positions it as a potential candidate for therapeutic applications, especially in the context of neurological disorders and enzyme inhibition.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the morpholine ring are crucial for binding to these targets, which may lead to modulation of their activity. This compound has been shown to inhibit certain enzymes, potentially affecting various biological pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance:

- Target Enzymes : The compound has been studied for its ability to inhibit hydrolases and oxidoreductases.

- Binding Affinity : The presence of the bromine atom enhances its binding affinity to enzyme active sites, suggesting a potential for both activation and inhibition of enzymatic activity.

Cellular Effects

The compound's effects on cellular processes have been documented in several studies:

- Cell Signaling : It modulates key signaling pathways involving kinases and phosphatases, impacting gene expression and cellular metabolism.

- Cancer Research : In cancer cell lines, this compound has been observed to downregulate oncogene expression, leading to reduced cell proliferation.

Case Studies

-

Enzyme Interaction Study :

- In vitro studies demonstrated that this compound effectively inhibited the activity of specific hydrolases.

- The IC50 values were determined, showing low micromolar activity (pIC50 = 5.7), indicating strong inhibitory potential.

-

Cell Proliferation Assay :

- Experiments on various cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability, particularly through apoptosis induction mechanisms.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Bromo-5-methylbenzyl)morpholine, and how can purity be ensured?

- Methodology :

- Nucleophilic Substitution : React 3-bromo-5-methylbenzyl bromide with morpholine in a polar aprotic solvent (e.g., DMF or THF) under reflux, using a base like K₂CO₃ to deprotonate morpholine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by TLC and confirm via ¹H NMR .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzyl bromide to morpholine) and reaction time (12–24 hours) to address yield discrepancies (e.g., 23% vs. 96% in similar syntheses) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and morpholine protons (δ 3.6–4.0 ppm) .

- IR Spectroscopy : Detect C-Br stretching (~560 cm⁻¹) and morpholine C-O-C asymmetric stretching (~1120 cm⁻¹) .

Advanced Research Questions

Q. How does high pressure affect the vibrational modes and phase behavior of this compound?

- Methodology :

- High-Pressure Raman Spectroscopy : At pressures up to 3.5 GPa, monitor peak splitting in C-H stretching modes (2980–3145 cm⁻¹) and morpholine ring vibrations (1103–1177 cm⁻¹). Discontinuities at 0.7, 1.7, and 2.5 GPa suggest phase transitions linked to C-H···O hydrogen bond reorganization .

- Complementary Techniques : Pair with dielectric spectroscopy to correlate dielectric constant changes with conformational shifts under pressure .

Q. What role does the morpholine moiety play in modulating biological activity, particularly in enzyme inhibition?

- Case Study : Benzylmorpholine analogs (e.g., 4-(2-bromobenzyl)morpholine) selectively inhibit cytochrome P450 2A13, a target in lung cancer chemoprevention. The morpholine ring enhances solubility and stabilizes interactions with heme iron via lone-pair donation .

- Structure-Activity Relationship (SAR) : Substituents on the benzyl group (e.g., bromo vs. methyl) influence steric bulk and electronic effects, altering binding affinity (IC₅₀ values range: 0.1–10 μM) .

Q. How can computational methods predict reactivity and intermolecular interactions of this compound?

- Ab-Initio Calculations : Simulate vibrational spectra (e.g., Gaussian 09 with B3LYP/6-311G**) to assign experimental Raman/IR bands (e.g., 1127 cm⁻¹ as morpholine ring deformation) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., P450 enzymes), highlighting π-π stacking between the bromobenzyl group and phenylalanine residues .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.